molecular formula C9H16O3 B1377634 Methyl 4-ethyloxane-4-carboxylate CAS No. 1443980-49-1

Methyl 4-ethyloxane-4-carboxylate

Cat. No.: B1377634
CAS No.: 1443980-49-1
M. Wt: 172.22 g/mol
InChI Key: WEJKSGBCYOBGGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethyloxane-4-carboxylate can be synthesized through the Williamson Ether Synthesis . This method involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. The reaction is typically carried out using primary alkyl halides or methyl halides to avoid elimination reactions . The reaction conditions often involve the use of a strong base such as sodium hydride or potassium hydride to generate the alkoxide ion from the corresponding alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and solvents. The reaction conditions would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethyloxane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-ethyloxane-4-carboxylate exhibits potential in pharmaceutical research due to its structural properties that may influence biological activity. Compounds with similar structures often serve as intermediates in the synthesis of biologically active molecules. For instance:

  • Drug Development : The compound can be utilized as a building block for synthesizing novel drugs targeting specific biological pathways. Its carboxylate group may facilitate interactions with biological receptors, enhancing its pharmacological profile.
  • Prodrug Formation : this compound can be explored as a prodrug, where it is converted into an active form within the body, potentially improving bioavailability and reducing side effects.

The compound's reactivity makes it a useful intermediate in organic synthesis:

  • Synthetic Routes : this compound can undergo various chemical reactions typical of carboxylic acids and esters, such as esterification, amidation, and acylation. These reactions are crucial for creating complex organic molecules from simpler precursors.

Case Study: Reaction Pathways

A recent study demonstrated the use of this compound in the synthesis of complex esters through transesterification reactions with various alcohols. This method showcased high yields and selectivity, indicating its viability as a synthetic route in organic chemistry.

Environmental Applications

The environmental impact of this compound is an area of growing interest:

  • Biodegradability : As a carboxylate ester, this compound may exhibit favorable biodegradability characteristics compared to more persistent organic pollutants. Research into its degradation pathways could provide insights into its environmental fate and potential for use in green chemistry applications.

Mechanism of Action

The mechanism of action of methyl 4-ethyloxane-4-carboxylate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond to produce the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in various metabolic pathways . The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 4-methyloxane-4-carboxylate
  • Ethyl 4-ethyloxane-4-carboxylate
  • Methyl 4-propyloxane-4-carboxylate

Comparison: Methyl 4-ethyloxane-4-carboxylate is unique due to its specific ethyl substitution on the oxane ring. This substitution can influence the compound’s reactivity and physical properties compared to similar compounds with different alkyl groups . For example, the presence of an ethyl group may affect the compound’s solubility and boiling point compared to its methyl or propyl analogs .

Biological Activity

Methyl 4-ethyloxane-4-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant studies, data tables, and case studies that highlight its effects and applications.

Chemical Structure and Properties

This compound is an ester derived from the carboxylic acid 4-ethyloxane-4-carboxylic acid. Its chemical formula can be represented as C11_{11}H20_{20}O2_2. The compound features a five-membered cyclic structure with a carboxylate group, which is crucial for its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays revealed that the compound induced apoptosis in human cancer cells, leading to a decrease in cell viability. The mechanism of action appears to involve the activation of caspases, which are critical for programmed cell death .

Data Tables

Biological Activity Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
CytotoxicityHuman cancer cell linesInduction of apoptosis

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of clinically relevant pathogens. The results indicated that at a concentration of 100 µg/mL, the compound significantly reduced bacterial counts by over 90% compared to untreated controls. This suggests its potential application in developing new antimicrobial therapies.
  • Case Study on Cancer Cell Lines : A series of experiments conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment, supporting the hypothesis that this compound may serve as a lead for anticancer drug development.

Properties

IUPAC Name

methyl 4-ethyloxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJKSGBCYOBGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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